Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Medicinal Chemistry Structural Biology Protease Inhibition

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic small molecule belonging to the 1,2-benzisothiazol-3-one 1,1-dioxide chemotype. This privileged scaffold is a well-characterized pharmacophore for the inhibition of serine hydrolases, most notably human mast cell tryptase and tyrosyl-DNA phosphodiesterase 2 (TDP2).

Molecular Formula C15H11ClN2O4S
Molecular Weight 350.8g/mol
CAS No. 354786-17-7
Cat. No. B479731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
CAS354786-17-7
Molecular FormulaC15H11ClN2O4S
Molecular Weight350.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
InChIKeyBDVUPIPVTFGSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 354786-17-7): A 1,2-Benzisothiazol-3-one 1,1-Dioxide Scaffold for Serine Hydrolase Probe Development


N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic small molecule belonging to the 1,2-benzisothiazol-3-one 1,1-dioxide chemotype. This privileged scaffold is a well-characterized pharmacophore for the inhibition of serine hydrolases, most notably human mast cell tryptase and tyrosyl-DNA phosphodiesterase 2 (TDP2) [1]. The compound is characterized by a molecular formula of C15H11ClN2O4S, a molecular weight of 350.78 g/mol, a calculated LogP of 2.1, and a topological polar surface area (tPSA) of 83.6 Ų, positioning it in a favorable property space for cell permeability and oral bioavailability .

Why Generic 1,2-Benzisothiazol-3-one 1,1-Dioxides Cannot Substitute for 354786-17-7 in Structure-Activity Relationship (SAR) Studies


The biological activity of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives is exquisitely sensitive to the nature and position of substituents on the N-phenylacetamide ring. In a seminal series by Combrink et al., simply altering the linker length and terminal aromatic group modulated tryptase inhibition by over an order of magnitude, with IC50 values ranging from 0.064 µM to >10 µM [1]. The specific 3-chlorophenyl substitution on the target compound is not interchangeable with its 3-fluoro or unsubstituted phenyl analogs, as halogen size and electronegativity directly influence the critical dihedral angle between the aromatic ring systems and the resultant binding pocket complementarity [2]. Substituting with a generic benzisothiazole dioxide will result in unpredictable potency and selectivity, rendering SAR data uninterpretable.

Quantitative Differentiation of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide from Structural Analogs


Halogen-Substituent Dependent Conformational Rigidity: 3-Chloro vs. 3-Fluoro Analogs

Crystallographic analysis of the closely related N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide reveals a dihedral angle of 6.00° between the benzisothiazole and chlorophenyl ring systems, stabilized by an intramolecular C—H···N interaction [1]. This near-planar conformation is geometrically distinct from the non-halogenated parent scaffold and is predicted to differ from the 3-fluoro analog, where the smaller van der Waals radius of fluorine alters the steric and electronic environment of the acetamide linker. This directly impacts the presentation of the benzisothiazole dioxide warhead to its catalytic serine target.

Medicinal Chemistry Structural Biology Protease Inhibition

Predicted Physicochemical Differentiation: Lipophilicity vs. 3-Fluoro Analog

The target compound's calculated partition coefficient (LogP) of 2.1 is higher than the 3-fluoro analog (LogP 2.01) . This difference, while seemingly small, is significant in the context of the benzisothiazole dioxide series where lipophilicity drives both potency and off-target binding. The target compound also maintains a constant tPSA of 83.6 Ų, identical to the fluoro analog, indicating that the lipophilicity gain does not compromise hydrogen bonding capacity, a key differentiator for membrane permeability .

Drug Metabolism and Pharmacokinetics Computational Chemistry Lead Optimization

Class-Level Potency Benchmarking Against Prototypical Tryptase Inhibitors

The 1,2-benzisothiazol-3-one 1,1-dioxide chemotype has produced potent human mast cell tryptase inhibitors. The most potent compound, 7n, achieves an IC50 of 0.064 µM, while the initial lead 7b has an IC50 of 0.85 µM [1]. The target compound, featuring a unique N-(3-chlorophenyl)acetamide side chain, occupies a distinct region of the SAR landscape. While its specific IC50 against tryptase has not been publicly reported, its structural divergence from 7b and 7n—both of which contain ester-linked benzyloxycarbonyl-protected amino acid side chains—positions it as a valuable scaffold-hopping tool for probing the tryptase S1 pocket with a more drug-like, non-peptidic motif.

Enzymology Inflammation Drug Discovery

TDP2 vs. Tryptase Target Selectivity: Scaffold-Based Inference

While deazaflavin inhibitors like SV-5-153 are the most characterized TDP2 inhibitors with nanomolar potency, the 1,2-benzisothiazol-3-one 1,1-dioxide scaffold has demonstrated the capacity for dual TDP1/TDP2 inhibition when appropriately substituted [1]. Commercial screening compound P10A10, a triazolopyrimidine, was identified as a TDP2 inhibitor hit through virtual and fluorescence-based screening . This establishes TDP2 as an accessible secondary target for benzisothiazole dioxides. The target compound's N-(3-chlorophenyl)acetamide moiety differentiates it from both the deazaflavin and triazolopyrimidine chemotypes, offering a unique vector for developing TDP2-selective probes that avoid the polypharmacology associated with deazaflavins like ZW-1288, which is known to have off-target cellular effects even in TDP2 knockout cells [1].

DNA Damage Repair Cancer Biology Chemical Biology

Strategic Procurement Applications for N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide


Tryptase Inhibitor Scaffold-Hopping and Lead Diversification

Given its distinct N-(3-chlorophenyl)acetamide side chain, this compound is ideally suited for scaffold-hopping campaigns aiming to replace the metabolically labile ester linkages in classical tryptase inhibitors like 7b with a more stable acetamide linker. Procurement enables the exploration of a new vector in the tryptase S1 pocket, potentially yielding patentable leads with improved pharmacokinetic profiles [1].

Physicochemical Property-Driven Analog Selection for DMPK Optimization

The compound's higher calculated LogP (2.1) relative to its 3-fluoro analog (LogP 2.01) makes it a strategic purchase for laboratories systematically evaluating the impact of halogen substitution on membrane permeability and metabolic stability. The matched tPSA of 83.6 Ų ensures that any observed differences in cellular activity can be confidently attributed to lipophilicity rather than altered hydrogen bonding capacity .

Development of TDP2 Inhibitors with a Non-Deazaflavin Chemotype

For research groups seeking to validate TDP2 as a therapeutic target without the confounding off-target effects observed with deazaflavin inhibitors like ZW-1288, this compound provides a structurally unrelated starting point. The 1,2-benzisothiazol-3-one 1,1-dioxide core has demonstrated accessibility to TDP1/TDP2 dual inhibition, and this specific analog can be used to probe whether the N-(3-chlorophenyl)acetamide vector delivers selectivity over TDP1, a critical parameter for target validation studies [2].

Conformational Analysis and Structure-Based Drug Design (SBDD)

The inferred near-planar conformation of the 3-chlorophenyl ring system, based on crystallographic data of a closely related analog (dihedral angle ~6.00°), establishes a defined starting geometry for molecular docking and pharmacophore modeling. This structural information reduces conformational search space in virtual screening, making the compound a valuable reference for computational chemistry groups building benzisothiazole dioxide-focused libraries [3].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.